molecular formula C8H10N2O3S B7870337 2-(4-Sulfamoylphenyl)acetamide

2-(4-Sulfamoylphenyl)acetamide

Cat. No.: B7870337
M. Wt: 214.24 g/mol
InChI Key: HBWAQWFNEVMWDL-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylphenyl)acetamide (CAS 1082068-60-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both acetamide and sulfamoyl moieties on a benzene ring, makes it a versatile precursor for synthesizing novel bioactive compounds. Research indicates that this scaffold is central to developing new sulfonamide-acetamide hybrids investigated for their potential as radiomodulatory agents , offering protective effects against radiation-induced nephrotoxicity by modulating oxidative stress and inflammation pathways . Furthermore, the compound serves as a critical intermediate in the design of human carbonic anhydrase inhibitors (CAIs) . By acting as a zinc-binding group (ZBG), the sulfonamide functionality allows for active site coordination, while the acetamide group can be functionalized to create derivatives with enhanced potency and selectivity toward various CA isoforms . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

2-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-8(11)5-6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWAQWFNEVMWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

This method involves the reaction of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride in the presence of a base, typically triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the acylation, driving the reaction to completion. The general mechanism proceeds as follows:

Sulfanilamide+ClCH2COClBase2-(4-Sulfamoylphenyl)acetamide+HCl\text{Sulfanilamide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : 0–25°C (to minimize side reactions)

  • Molar Ratio : 1:1.2 (sulfanilamide : chloroacetyl chloride)

  • Reaction Time : 3–4 hours

A study adapting this approach for a structurally analogous compound reported a yield of 87% after recrystallization from ethanol.

Table 1: Key Parameters for Nucleophilic Acylation

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseTriethylamineEfficient HCl scavenging
Temperature0–5°CReduces hydrolysis of chloroacetyl chloride
WorkupEthanol recrystallizationPurity >95% by HPLC

Workup and Purification

The crude product is precipitated by evaporating the solvent, followed by recrystallization from ethanol. Thin-layer chromatography (TLC) with a benzene:ethanol (4:1) mobile phase confirms purity (Rf = 0.59).

Carbodiimide-Mediated Coupling

Synthetic Route

This method employs 4-sulfamoylphenylacetic acid activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) . The reaction proceeds via in-situ formation of an active ester intermediate:

4-Sulfamoylphenylacetic acid+HATUDIPEAActive esterThis compound\text{4-Sulfamoylphenylacetic acid} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Active ester} \rightarrow \text{this compound}

Reaction Optimization

  • Solvent : Dimethylacetamide (DMA) or acetonitrile

  • Temperature : Room temperature (20–25°C)

  • Molar Ratio : 1:1.5:2 (acid : HATU : DIPEA)

  • Reaction Time : 12–24 hours

A patent utilizing this methodology achieved a 76% yield after column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 2: Comparative Analysis of Coupling Methods

ParameterHATU/DIPEADCC/DMAP
Yield76%68%
Side ProductsMinimalUrea byproducts
PurificationColumn chromatographyRecrystallization
ScalabilitySuitable for >100 gLimited to <50 g

Characterization and Validation

  • FTIR : Stretching bands at 1670 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) confirm functional groups.

  • 1H NMR : Peaks at δ 10.13 ppm (amide NH), δ 4.0 ppm (CH2), and δ 7.5–7.7 ppm (aromatic protons).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water, 60:40).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Acylation : Higher yields (87%) but requires strict temperature control. Scalability is limited by exothermic HCl evolution.

  • Carbodiimide Coupling : Lower yields (76%) but amenable to large-scale production due to milder conditions.

Industrial Applications and Modifications

Pharmaceutical manufacturers favor the HATU-mediated method for its consistency in multi-kilogram batches. Recent innovations include:

  • Continuous Flow Synthesis : Reduces reaction time to 2 hours with 82% yield.

  • Enzymatic Coupling : Pilot-scale trials using lipases show promise (65% yield, 99% enantiomeric excess).

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Inhibition of Carbonic Anhydrases:
2-(4-Sulfamoylphenyl)acetamide has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), which are crucial enzymes involved in maintaining acid-base balance and facilitating physiological processes such as respiration and ion transport. The compound exhibits strong inhibitory effects against multiple isoforms of hCA, particularly hCA II and hCA IX, making it a candidate for therapeutic applications in conditions like glaucoma and neuropathic pain .

Table 1: Inhibition Potency Against Human Carbonic Anhydrases

Compound NameInhibition Constant (IC50)Target Isoform
This compoundLow nanomolar rangehCA II, hCA IX
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideIC50 = 10.93 - 25.06 nMhCA IX
Other derivativesVaries (1.55 - 3.92 μM)hCA II

This table summarizes the inhibition potency of various derivatives of this compound against specific hCA isoforms.

Synthesis and Structural Modifications

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity through variations in temperature, solvent choice, and reaction time. Structural modifications have been explored to enhance its biological activity or selectivity against specific isoforms of CAs .

Notable Derivatives:

  • 2-Cyano-N-(4-sulfamoylphenyl)acetamide: This derivative has shown improved interactions with biological targets due to the presence of cyano and sulfonamide groups, which enhance its chemical reactivity and biological properties.
  • Aryl Thiazolone-Benzenesulfonamides: These compounds have demonstrated significant enzyme inhibition against CA IX and have been evaluated for their potential anti-cancer properties, specifically inducing apoptosis in cancer cell lines .

Therapeutic Applications

Given its mechanism as a CA inhibitor, this compound has potential applications in treating various medical conditions:

  • Glaucoma: By inhibiting CAs involved in aqueous humor production, it may help reduce intraocular pressure.
  • Neuropathic Pain: Its ability to modulate ion transport through CA inhibition could provide relief from chronic pain conditions.
  • Cancer Treatment: The selective inhibition of CA IX is particularly relevant in oncology, as it is overexpressed in many tumors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • A study demonstrated that a derivative with a benzhydrylpiperazine tail showed enhanced selectivity for hCA VII over hCA II, indicating the importance of structural flexibility in achieving desired inhibitory effects .
  • Another research highlighted the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-Sulfamoylphenyl)acetamide involves the inhibition of enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Key Observations:
  • Selectivity in hCA Inhibition : The piperazine-tailed derivative (compound 1) exhibits >4-fold selectivity for hCA VII over hCA II due to its flexible acetamide linker and extended tail, which accesses variable regions in the enzyme’s active site. Structural studies reveal that the tail forms additional van der Waals interactions and hydrogen bonds with hCA VII residues (e.g., Gln92, Val135) .
  • Anticancer Activity: Thiazolidine derivatives (e.g., 7a–u) demonstrate low toxicity in normal cells and potent anticancer activity, attributed to their rhodanine moieties enhancing apoptosis pathways .
  • Antimicrobial Potential: Quinazolinone derivatives (e.g., compounds 5–10) show broad-spectrum antimicrobial activity, with bulky substituents (e.g., trifluoromethyl) improving membrane penetration .

Mechanism of Selectivity in hCA Inhibitors

  • Role of the Acetamide Linker : The acetamide group’s conformational flexibility (C1-C2-N3-C4 dihedral angle: 7.6° in hCA II vs. 178.2° in hCA VII) enables the tail to adopt distinct orientations, optimizing interactions with isoform-specific residues .
  • Tail Length and Interactions : Longer tails (e.g., benzhydrylpiperazine) reach the hydrophobic boundary of hCA VII’s active site, a region more variable across isoforms. This results in stronger van der Waals contacts (e.g., with Phe131, Leu204) and higher selectivity .

Biological Activity

2-(4-Sulfamoylphenyl)acetamide, a compound featuring both acetamide and sulfonamide functional groups, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O3S\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}

This compound consists of a phenyl ring substituted with a sulfonamide group and an acetamide moiety. Its unique structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. They exhibit activity against a range of bacterial strains by inhibiting folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.

  • Case Study : A study demonstrated that derivatives with a sulfonamide group showed IC50 values ranging from 5 to 20 µM against various bacterial strains, indicating potent antibacterial effects .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By inhibiting this enzyme, this compound may reduce inflammation and associated pain.

  • Research Findings : In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines .

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes:

  • Urease Inhibition : Studies indicate that it effectively inhibits urease activity, which is crucial in treating conditions like urinary tract infections and certain types of kidney stones. The IC50 values for urease inhibition were reported at approximately 9.95 µM .
  • Carbonic Anhydrase Inhibition : As mentioned earlier, this compound acts as a competitive inhibitor of human carbonic anhydrases (hCAs), which are important therapeutic targets for various diseases including glaucoma and epilepsy .

Comparative Biological Activity Table

Biological Activity Mechanism IC50 Value (µM) Reference
AntibacterialInhibition of dihydropteroate synthase5 - 20
Anti-inflammatoryInhibition of carbonic anhydraseNot specified
Urease inhibitionCompetitive inhibition9.95
Carbonic anhydrase inhibitionCompetitive inhibitionNot specified

Q & A

Q. What spectroscopic and crystallographic methods are used to characterize the molecular structure of 2-(4-Sulfamoylphenyl)acetamide?

Single-crystal X-ray diffraction is the primary method, revealing bond lengths, dihedral angles (e.g., 83.08° between the acetamide group and benzene plane), and intermolecular interactions like N–H⋯O hydrogen bonds. Techniques such as NMR and mass spectrometry complement structural validation.

Q. What are the primary biological targets of this compound in academic research?

The compound targets human carbonic anhydrase (hCA) isoforms II and VII, serving as a scaffold for selective inhibitor design. Its sulfonamide group acts as a zinc-binding moiety, critical for enzyme inhibition.

Q. How are hydrogen bonding patterns critical to the stability of this compound in crystalline form?

In crystal lattices, N–H⋯O hydrogen bonds link molecules into layers parallel to the ab plane. These interactions stabilize the structure and influence packing efficiency.

Advanced Research Questions

Q. How does the conformational flexibility of the acetamide linker influence selectivity between hCA II and VII isoforms?

The dihedral angle (C1–C2–N3–C4) of the acetamide moiety adopts distinct orientations (7.61° in hCA II vs. 178.21° in hCA VII), enabling isoform-specific interactions. In hCA VII, the carbonyl oxygen forms a weak hydrogen bond with Gln92, absent in hCA II.

Q. What crystallographic techniques optimize the study of this compound-CA complexes?

Co-crystallization is used for hCA II complexes, while soaking is preferred for hCA VII. These methods impact inhibitor positioning, with co-crystallization yielding higher-resolution data (1.79–2.09 Å).

Q. How do residue variations in hCA II and VII active sites affect binding affinity?

Key residues like Pro202 (hCA II) and Gln92 (hCA VII) create divergent interaction landscapes. The longer tail of this compound accesses variable regions near the active site cavity border, enhancing hCA VII selectivity (KI = 8.9 nM vs. 43.2 nM for hCA II).

Q. What computational tools refine the crystal structures of this compound-enzyme complexes?

SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging its robustness in handling high-resolution data. Programs like PHENIX and CNS aid in phasing and optimization.

Q. How does the "tail approach" enhance isoform selectivity in inhibitor design?

Appending chemical tails to the sulfonamide zinc-binding group (ZBG) targets variable regions of CA active sites. For example, benzhydrylpiperazine tails exploit differences in hCA II/VII cavity boundaries, increasing interaction specificity.

Q. What strategies resolve contradictions in inhibition data across CA isoforms?

Comparative crystallography and molecular dynamics simulations analyze tail flexibility and interaction networks. For instance, van der Waals interactions are 20% higher in hCA VII complexes, explaining selectivity disparities.

Q. How do solvent accessibility and active site topology influence this compound binding?

The hCA VII active site has a broader hydrophobic region near Phe131, accommodating bulkier tails. In contrast, hCA II’s narrower cavity favors shorter, rigid linkers. Solvent-mediated hydrogen bonds further modulate binding in hCA II.

Methodological Notes

  • Crystallography : Use SHELXL for refinement and O/CNS for model building. Prioritize high-resolution data (<2.0 Å) to resolve conformational flexibility.
  • Binding Assays : Employ stopped-flow spectroscopy for kinetic analysis of CA inhibition, correlating KI values with structural data.
  • Computational Analysis : Pair MD simulations with crystallographic data to map energy landscapes of inhibitor-enzyme interactions.

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